Lipophilicity Differentiator: LogP Comparison of 2-Ethyl-6-nitroaniline vs. Unsubstituted Nitroaniline
2-Ethyl-6-nitroaniline exhibits a significantly higher lipophilicity compared to the unsubstituted parent compound, 2-nitroaniline. This difference is a key factor in predicting membrane permeability and solubility in organic media. The introduction of the ethyl group on the aniline ring leads to a measured/calculated LogP value of 2.84 for the target compound, versus a calculated LogP of approximately 1.83 for 2-nitroaniline . This increase in LogP of over 1 log unit directly impacts its behavior in biphasic reaction systems and biological assays.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.84 |
| Comparator Or Baseline | 2-Nitroaniline (CAS: 88-74-4): Calculated LogP ≈ 1.83 |
| Quantified Difference | ΔLogP = +1.01 (≈ 10x greater partition coefficient in octanol/water) |
| Conditions | Calculated values based on XLogP3 and comparable algorithms . |
Why This Matters
The 10-fold increase in lipophilicity makes 2-ethyl-6-nitroaniline the preferred choice for applications requiring enhanced organic solubility or where a specific hydrophobic interaction is critical for activity.
